molecular formula C24H26N2O4 B193030 (R)-Carvedilol CAS No. 95093-99-5

(R)-Carvedilol

Cat. No.: B193030
CAS No.: 95093-99-5
M. Wt: 406.5 g/mol
InChI Key: OGHNVEJMJSYVRP-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The optically active isomer of Carvedilol, a nonselective ß-adrenergic blocker with a1-blocking activity. An antihypertensive used in the treatment of congestive heart failure.

Biological Activity

(R)-Carvedilol is a non-selective beta-blocker with additional alpha-1 adrenergic antagonistic properties, primarily used in treating hypertension and heart failure. Its biological activity extends beyond cardiovascular applications, showing potential in neuroprotection and other therapeutic areas. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and clinical efficacy, supported by data tables and case studies.

Pharmacological Profile

This compound exhibits a unique pharmacological profile due to its dual action on beta and alpha receptors. It is characterized by:

  • Beta-1 and Beta-2 Blockade : Reduces heart rate and myocardial contractility, beneficial in heart failure management.
  • Alpha-1 Antagonism : Causes vasodilation, lowering systemic vascular resistance.
  • Antioxidant Properties : Protects against oxidative stress, which is significant in cardiovascular diseases.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Calcium Channels : this compound modulates calcium influx through ryanodine receptors (RyR2), reducing arrhythmogenic calcium waves in cardiomyocytes .
  • Metabolic Effects : Studies have shown that this compound influences metabolic pathways in vascular smooth muscle cells, altering levels of intracellular metabolites associated with contraction and relaxation .

Heart Failure and Hypertension

Numerous clinical trials have demonstrated the efficacy of this compound in managing chronic heart failure (CHF) and hypertension:

  • COPERNICUS Trial : In patients with severe heart failure, this compound treatment resulted in a 35% reduction in mortality compared to placebo .
  • Meta-analysis on Dilated Cardiomyopathy : A systematic review indicated that this compound significantly improved left ventricular ejection fraction (LVEF) by an average of 7.28% compared to controls .
Study/TrialPopulationOutcomeResults
COPERNICUSSevere CHF patientsMortality reduction35% reduction in risk of death
Meta-analysisPatients with dilated cardiomyopathyLVEF improvementWMD = 7.28%, P < .001

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of this compound, particularly in Alzheimer's disease models. The compound has been shown to:

  • Prevent neuronal hyperactivity and memory impairment.
  • Reverse neuron loss without affecting amyloid plaque accumulation .

Case Studies

  • Heart Failure Management : A case study involving a 65-year-old male with chronic heart failure showed significant improvement in symptoms and LVEF after initiating this compound therapy.
  • Neuroprotection : In a mouse model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced neuronal degeneration.

Scientific Research Applications

Cardiovascular Applications

Antihypertensive Effects
(R)-Carvedilol has been utilized in managing hypertension due to its dual action as an alpha-1 antagonist and beta-blocker. Clinical studies indicate that it effectively reduces blood pressure and improves left ventricular function in patients with heart failure and hypertension .

Arrhythmia Management
Recent findings suggest that this compound exhibits anti-arrhythmic properties by modulating calcium release from the sarcoplasmic reticulum through ryanodine receptor 2 (RyR2) interactions. In murine models, this compound reduced stress-induced ventricular tachyarrhythmias without the side effects associated with traditional beta-blockers .

Neurological Applications

Potential Treatment for Alzheimer's Disease
this compound has emerged as a candidate for Alzheimer's disease therapy. Studies have demonstrated its ability to prevent neuronal hyperactivity and cognitive decline in transgenic mouse models of Alzheimer's without affecting amyloid-beta accumulation. This suggests a novel mechanism of action that may offer neuroprotection through calcium modulation .

Mechanisms of Action
The neuroprotective effects of this compound are attributed to its ability to inhibit excessive calcium waves in neurons, thereby preventing excitotoxicity—a key factor in neurodegeneration . This mechanism positions this compound as a promising agent for further clinical trials aimed at treating Alzheimer's disease and possibly other neurodegenerative disorders.

Cancer Research

Anti-Cancer Properties
Emerging research indicates that this compound may have anti-cancer effects, particularly in inhibiting tumor growth and metastasis. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting potential applications in oncology . The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.

Data Tables

Application AreaMechanism of ActionKey Findings
CardiovascularAlpha-1 antagonism, beta-blockadeReduces blood pressure; improves cardiac output
NeurologyInhibition of calcium overloadPrevents neuronal death; improves memory in AD models
OncologyInduction of apoptosisInhibits tumor growth in vitro

Case Studies

  • Alzheimer's Disease Model : In a study involving 3xTG+/- mice, this compound treatment resulted in significant improvements in cognitive function and neuronal survival compared to control groups, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Ventricular Tachyarrhythmia : A study demonstrated that this compound effectively suppressed calcium waves and reduced the incidence of ventricular tachycardia in genetically modified mice, showcasing its promise as an anti-arrhythmic therapy .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (R)-Carvedilol in pharmacokinetic studies?

  • Methodology : High-performance liquid chromatography (HPLC) is widely used for enantiomeric separation and quantification due to its precision. Spectrophotometry at 243 nm (using pH 7.4 phosphate buffer) is suitable for dissolution testing but lacks enantiomeric specificity. For population pharmacokinetic (PK) studies, validated HPLC protocols with UV detection ensure reliable quantification of this compound, particularly in plasma samples .

Q. How do solubility profiles of this compound influence formulation design?

  • Methodology : Conduct dissolution studies under USP standards (rotating paddle method, pH 7.4 buffer, 37°C) to simulate physiological conditions. This compound exhibits pH-dependent solubility: low in water and 0.1N HCl but high in PBS (pH 7.4). Solubility in organic solvents like methanol or chloroform aids in solid dispersion preparation. Use differential scanning calorimetry (DSC) to assess compatibility with excipients .

Q. Why does this compound have a higher plasma concentration than its S(-)-enantiomer in humans?

  • Methodology : Stereoselective metabolism by CYP2D6 and CYP2C9 favors faster clearance of S(-)-Carvedilol. In PK studies, measure enantiomer-specific AUC and Cmax using chiral chromatography. For example, this compound’s AUC is 2–3× higher than S(-)-Carvedilol in healthy subjects, necessitating dose adjustments in racemic formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical outcomes between this compound’s β-blockade efficacy and mortality reduction in heart failure?

  • Methodology : Apply stratified statistical analysis (e.g., Cox proportional hazards models) to isolate enantiomer-specific effects. Clinical trials show this compound reduces mortality by 65% in heart failure patients, but its β-blockade is weaker than S(-)-Carvedilol. Investigate ancillary mechanisms like antioxidant activity (via carbazol moiety) and P-glycoprotein inhibition, which mitigate oxidative stress and improve bioavailability .

Q. What experimental designs optimize controlled-release (CR) formulations for this compound despite pH-dependent solubility?

  • Methodology : Use in vitro-in vivo correlation (IVIVC) models with multi-compartment dissolution systems to simulate gastrointestinal pH gradients. CR capsules must maintain sink conditions (50 rpm paddle speed, pH 7.4 buffer) to ensure ≥85% bioavailability. Incorporate polymers like HPMC to delay release in acidic environments, validated via FTIR and DSC to confirm drug-excipient stability .

Q. How do population PK models account for inter-individual variability in this compound metabolism?

  • Methodology : Implement nonlinear mixed-effects modeling (NONMEM) with covariates like CYP2D6 genotype, age, and renal function. Bayesian approaches refine parameter estimates in sparse datasets. For example, CYP2D6 poor metabolizers exhibit 30% higher this compound exposure, requiring personalized dosing regimens .

Q. Data Analysis & Validation

Q. Which statistical tools are critical for analyzing enantiomer-specific pharmacodynamic data?

  • Methodology : Use R or SAS for survival analysis (e.g., Kaplan-Meier curves, log-rank tests) to compare mortality outcomes. For dose proportionality, apply ANOVA with Tukey’s post hoc test. In dissolution studies, report mean ± SD (n=6 replicates) and use f2 similarity factor for profile comparisons .

Q. How to validate analytical methods for this compound in biological matrices?

  • Methodology : Follow ICH Q2(R1) guidelines for linearity (1–100 ng/mL range), accuracy (recovery ≥95%), and precision (CV <5%). Include stability tests for freeze-thaw cycles and long-term storage (-80°C). Cross-validate HPLC methods with LC-MS/MS for enhanced specificity in complex matrices .

Q. Contradictions & Gaps in Literature

Q. Why do some studies report conflicting results on this compound’s P-glycoprotein inhibition?

  • Methodology : Variability arises from assay conditions (e.g., Caco-2 vs. MDCK cell lines). Standardize efflux ratio calculations (basolateral-to-apical/apical-to-basolateral) with verapamil as a positive control. This compound’s IC50 for P-gp ranges from 5–20 µM, dependent on ATPase activity assays .

Q. What explains discrepancies in bioavailability between IR and CR formulations across ethnic populations?

  • Methodology : Ethnic differences in CYP2D6 polymorphisms (e.g., *10 allele in Asians) alter first-pass metabolism. Conduct comparative PK studies with stratified sampling (n≥30 per cohort). CR formulations mitigate this variability via sustained release, achieving AUC0-24 within 80–125% bioequivalence limits .

Properties

IUPAC Name

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241748
Record name (R)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95093-99-5
Record name Carvedilol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095093995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEDILOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6E193E020
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.